(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and a methylphenyl group. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-(4-bromobenzylidene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Contains a bromine atom on the benzylidene group.
Uniqueness
Biological Activity: The compound’s ability to modulate the PPARγ pathway distinguishes it from other thiazolidinedione derivatives, making it a promising candidate for antidiabetic research.
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
MUDJZEWDQBUGKP-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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